2,6-Dibromo-5-iodopyridine-3-carboxylic acid

Description

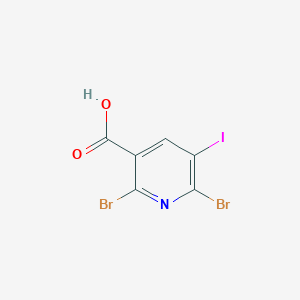

2,6-Dibromo-5-iodopyridine-3-carboxylic acid is a halogenated pyridine derivative characterized by bromine (Br) and iodine (I) substituents at the 2,6- and 5-positions, respectively, and a carboxylic acid group at the 3-position.

Properties

IUPAC Name |

2,6-dibromo-5-iodopyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2INO2/c7-4-2(6(11)12)1-3(9)5(8)10-4/h1H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAKDCESMFXFPSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1I)Br)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

2,6-Dibromo-5-iodopyridine-3-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is utilized in biological studies to investigate the effects of halogenated pyridines on biological systems.

Industry: The compound is used in the chemical industry for the synthesis of various intermediates and final products.

Mechanism of Action

The mechanism by which 2,6-Dibromo-5-iodopyridine-3-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.

Pathways Involved: It may influence various biochemical pathways, including those related to cell signaling and metabolism.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared below with structurally related pyridine-3-carboxylic acid derivatives:

*Molecular weight calculated based on atomic masses.

Biological Activity

2,6-Dibromo-5-iodopyridine-3-carboxylic acid is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a candidate for further investigation in drug development.

The molecular formula of this compound is C_7H_4Br_2I_N_O_2. Its structure features two bromine atoms and one iodine atom substituted on the pyridine ring, along with a carboxylic acid group that enhances its solubility and reactivity.

Synthesis

The synthesis of this compound typically involves halogenation reactions and carboxylation processes. For instance, copper-catalyzed methods have been reported to facilitate selective C–N bond formation using this compound as a precursor, showcasing its utility in creating more complex structures .

Anticancer Activity

Recent studies have demonstrated that halogenated pyridine derivatives exhibit significant anticancer properties. In vitro assays have shown that compounds similar to this compound can reduce the viability of various cancer cell lines, including A549 (lung adenocarcinoma) and HCT-15 (colorectal adenocarcinoma) cells. The cytotoxic effects are often compared to standard chemotherapeutic agents like cisplatin.

Table 1: Cytotoxic Activity of Halogenated Pyridine Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | A549 | 66 | |

| 5-Nitrothienyl derivative | A549 | 30 | |

| Cisplatin | A549 | 10 |

The structure–activity relationship (SAR) studies suggest that the presence of halogens significantly influences the anticancer activity, with iodinated compounds generally showing enhanced potency due to their ability to form reactive intermediates .

Antimicrobial Activity

In addition to anticancer effects, this compound has been evaluated for its antimicrobial properties. It has shown promising activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus, indicating its potential as an antimicrobial agent.

Table 2: Antimicrobial Activity Against Multidrug-resistant Strains

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 15 µg/mL | |

| 5-Nitrothienyl derivative | Staphylococcus aureus | 8 µg/mL |

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Case Studies

A notable study involved the evaluation of various derivatives of halogenated pyridines for their biological activity. The results indicated that modifications at different positions on the pyridine ring could significantly alter both anticancer and antimicrobial activities. For instance, derivatives containing electron-withdrawing groups exhibited enhanced cytotoxicity against cancer cells while maintaining lower toxicity towards normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.